3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
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Overview
Description
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes chloro, nitro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a chlorinated benzene derivative, followed by the introduction of the hydroxy group through a substitution reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like nitro and hydroxy can influence its reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 3-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide
- 3-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Uniqueness
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups in the same molecule can lead to unique interactions and properties that are not observed in similar compounds.
Properties
Molecular Formula |
C13H8Cl2N2O4 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-9-3-1-2-8(12(9)18)13(19)16-11-5-4-7(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) |
InChI Key |
NROPOQBHSPADAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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